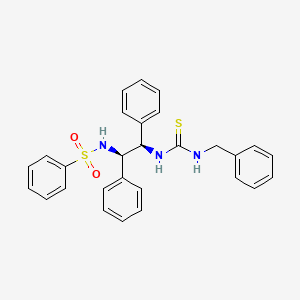
Antifungal agent 64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 64 is a synthetic compound known for its potent antifungal properties. It is used to treat a variety of fungal infections by inhibiting the growth and proliferation of pathogenic fungi. This compound is particularly effective against fungi that cause systemic and superficial infections, making it a valuable tool in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 64 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The synthetic route often begins with the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems are employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Antifungal agent 64 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
科学的研究の応用
Antifungal agent 64 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.
Medicine: Applied in the development of new antifungal therapies for treating systemic and superficial fungal infections.
Industry: Utilized in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
作用機序
The mechanism of action of Antifungal agent 64 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound increases membrane permeability, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol synthesis. This disruption of the fungal cell membrane integrity is the primary pathway through which this compound exerts its antifungal effects.
類似化合物との比較
Similar Compounds
Fluconazole: Another antifungal agent that inhibits ergosterol synthesis but has a different chemical structure.
Itraconazole: Similar mechanism of action but used for a broader range of fungal infections.
Terbinafine: Inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Uniqueness
Antifungal agent 64 is unique due to its specific chemical structure, which allows for a high degree of selectivity and potency against certain fungal strains. Its ability to disrupt ergosterol biosynthesis with minimal side effects makes it a valuable addition to the antifungal arsenal. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced properties.
特性
分子式 |
C28H27N3O2S2 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1 |
InChIキー |
HZINQUZPMNGVHL-KAYWLYCHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


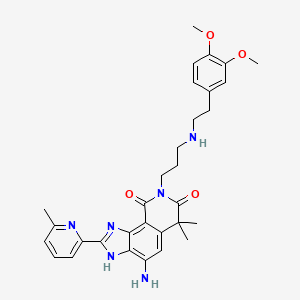


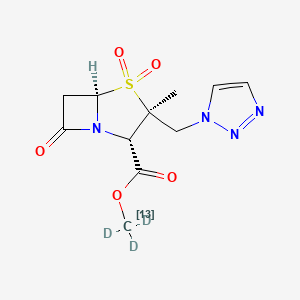
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
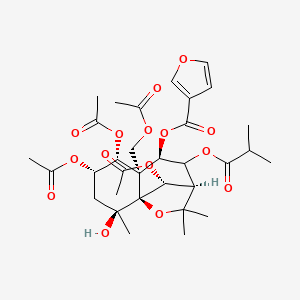

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)


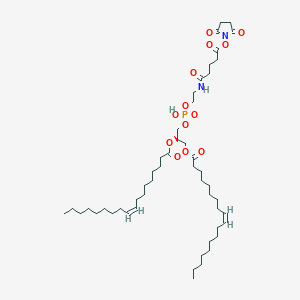

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

